molecular formula C10H9N5 B1483884 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091127-25-0

2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483884
CAS No.: 2091127-25-0
M. Wt: 199.21 g/mol
InChI Key: GYAWHDBVBALOKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-Bromophenylacetic acid and 3-nitrobenzoic acid were allowed to react with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Techniques and Antimicrobial Properties : An efficient one-pot synthesis technique involving microwave irradiation has been used for preparing pyrazolo[3,4-b]pyridine derivatives, which include structures related to 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile. These compounds have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Some compounds have also shown antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Synthesis of Heterocycles and Antioxidant Activity

  • Heterocyclic Synthesis and Antioxidant Effects : The compound 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, which is structurally related to the chemical , has been used as a key intermediate in synthesizing polyfunctionally substituted heterocycles. These heterocycles have shown antioxidant activity nearly equivalent to that of ascorbic acid (El‐Mekabaty, 2015).

Novel Pyrazole Derivatives Synthesis

  • Development of New Pyrazole Derivatives : The synthesis of novel pyrazolopyridine and pyrazolo pyrimidine derivatives has been achieved using 5-amino-1-phenyl-3-pyridin-4-yl-1H-pyrazolo-4-carbaldehyde, closely related to the compound of interest. These developments have led to the creation of fused heterocyclic six-membered rings with potential applications in medicinal chemistry (Aly, Abdo, & El-Gharably, 2004).

Pyrazole as Building Blocks in Heterocyclic Synthesis

  • Utilization in Heterocyclic Synthesis : Pyrazoles, including structures related to this compound, have been used as building blocks for synthesizing various heterocyclic compounds. These include new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, offering a wide array of applications in synthetic and medicinal chemistry (Harb, Abbas, & Mostafa, 2005).

Synthesis of Fused Heterocycles

  • Fused Heterocycle Formation : The compound is used in the synthesis of novel heterocyclic compounds such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. These synthesized compounds, through multicomponent condensation reactions, have potential applications in various biomedical fields (Rahmati & Khalesi, 2012).

Spectroscopic and Structural Investigations

  • Spectroscopic Analysis for Drug Discovery : Detailed spectroscopic and structural studies have been performed on compounds similar to this compound. Such studies are crucial in understanding the pharmaceutical importance of these compounds in the field of drug discovery (Kumar et al., 2020).

Properties

IUPAC Name

2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-3-6-15-10(12)7-9(14-15)8-1-4-13-5-2-8/h1-2,4-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWHDBVBALOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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